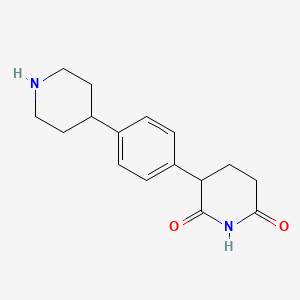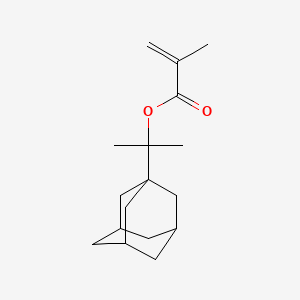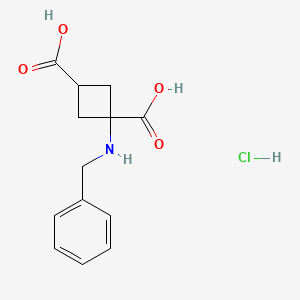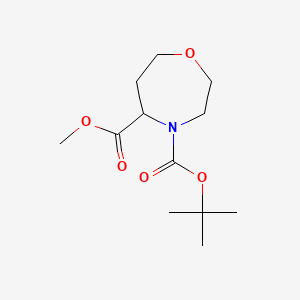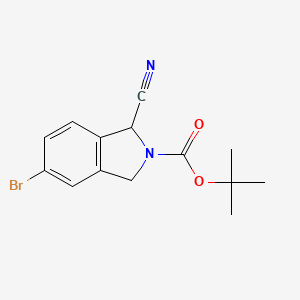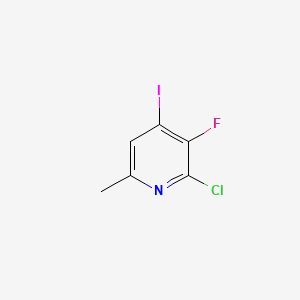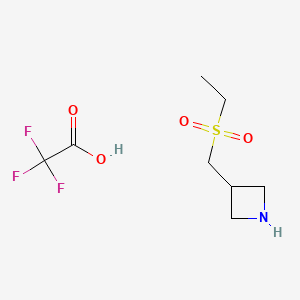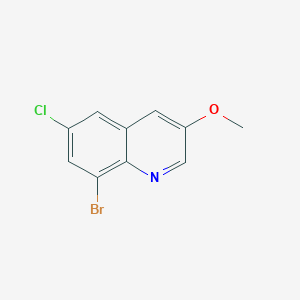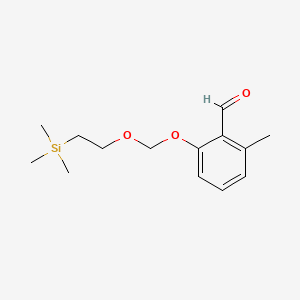
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is an organic compound with the molecular formula C14H22O3Si. It is a derivative of benzaldehyde, featuring a trimethylsilyl group and an ethoxy methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method involves the reaction of 2-methyl-6-hydroxybenzaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzoic acid.
Reduction: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzyl alcohol.
Substitution: 2-Methyl-6-((2-(hydroxy)ethoxy)methoxy)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-{[2-(trimethylsilyl)ethoxy]methoxy}aniline
- Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate
- 2-(Trimethylsilyl)ethoxymethyl chloride
Uniqueness
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and ethoxy methoxy groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications.
Eigenschaften
Molekularformel |
C14H22O3Si |
|---|---|
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
2-methyl-6-(2-trimethylsilylethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-12-6-5-7-14(13(12)10-15)17-11-16-8-9-18(2,3)4/h5-7,10H,8-9,11H2,1-4H3 |
InChI-Schlüssel |
ZUVKYRFMAIFEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCOCC[Si](C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)


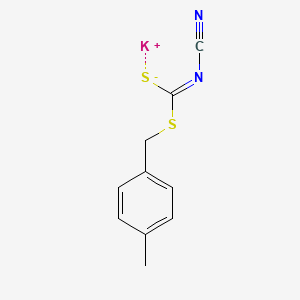
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
